molecular formula C27H26ClNO4S B2384695 1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one CAS No. 866842-60-6

1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one

Cat. No. B2384695
CAS RN: 866842-60-6
M. Wt: 496.02
InChI Key: APGOYWYLNUUVJD-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one, commonly known as CBIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolone derivatives and has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis Techniques and Intermediate Applications

  • Advanced Synthetic Routes : Researchers have developed sophisticated synthetic routes to create derivatives related to 1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one. These methods often involve multi-step reactions that provide access to various quinoline and sulfonamide derivatives, showcasing the compound's utility as a versatile intermediate in organic synthesis (Mizuno et al., 2006), (Zhai et al., 2022).

Photocatalytic Applications

  • Photocatalysis : The compound's derivatives have been used in photocatalytic applications to facilitate chemical transformations, indicating its potential in green chemistry applications. This involves Markovnikov-type sulfonylation and cyclization reactions under mild conditions, leading to the efficient synthesis of quinolin-2(1H)-ones (Zhai et al., 2022).

Biological Activity and Drug Design

  • Enzymatic Activity and Antimicrobial Properties : Certain derivatives have shown potential as enzymatic enhancers and possess antimicrobial properties, highlighting the compound's relevance in developing new therapeutic agents (Abass, 2007), (Alavi et al., 2017).

  • Cancer Research and Molecular Docking : Some quinoline sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, involving mechanisms like activating p38/ERK phosphorylation. This indicates the compound's potential in cancer research and as a target for drug design (Cumaoğlu et al., 2015).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClNO4S/c1-4-33-21-11-14-25-23(15-21)27(30)26(17-29(25)16-20-7-5-6-8-24(20)28)34(31,32)22-12-9-19(10-13-22)18(2)3/h5-15,17-18H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGOYWYLNUUVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)C)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one

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